molecular formula C29H40O8 B1256681 MicrandilactoneB

MicrandilactoneB

Cat. No.: B1256681
M. Wt: 516.6 g/mol
InChI Key: NOPJKUNZSJEAIR-CKJYOAKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Micrandilactone B is a nortriterpenoid isolated from the stems of Schisandra micrantha, a plant native to Southeast Asia. It features a highly oxygenated 18-nor-5(10),14-diene scaffold with a unique γ-lactone moiety . Its structural elucidation relied on advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS), ensuring >95% purity for biological assays .

Properties

Molecular Formula

C29H40O8

Molecular Weight

516.6 g/mol

IUPAC Name

(1S,3R,7R,10S,13R,14R,16S,18R,19R)-1-hydroxy-18-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,19-trimethyl-4,8,15-trioxahexacyclo[11.8.0.03,7.03,10.014,16.014,19]henicosan-5-one

InChI

InChI=1S/C29H40O8/c1-14-10-17(34-24(14)32)23(31)15(2)16-11-21-29(36-21)19-7-6-18-25(3,4)35-20-12-22(30)37-28(18,20)13-27(19,33)9-8-26(16,29)5/h10,15-21,23,31,33H,6-9,11-13H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,23-,26+,27-,28+,29-/m0/s1

InChI Key

NOPJKUNZSJEAIR-CKJYOAKFSA-N

SMILES

CC1=CC(OC1=O)C(C(C)C2CC3C4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)O3)O

Isomeric SMILES

CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@H]2C[C@H]3[C@@]4([C@@]2(CC[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)C)O3)O

Canonical SMILES

CC1=CC(OC1=O)C(C(C)C2CC3C4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)O3)O

Synonyms

micrandilactone B

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Micrandilactone B is typically isolated from the leaves and stems of Schisandra micrantha. The plant material is air-dried, powdered, and extracted with 70% aqueous acetone at room temperature . The extract is then partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate extract is subjected to column chromatography over silica gel, eluting with a chloroform-acetone gradient system to yield various fractions . Further purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with a methanol-water gradient .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for Micrandilactone B. The compound is primarily obtained through extraction and purification from natural sources, which may limit its large-scale production.

Chemical Reactions Analysis

Types of Reactions

Micrandilactone B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydroxylated compounds .

Scientific Research Applications

Micrandilactone B has several scientific research applications, including:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Micrandilactone B belongs to the schinortriterpenoid family, sharing core features with compounds like Rubriflordilactone A, Lancifodilactone G, and Kadcoccitric Acid A. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Micrandilactone B with Analogues

Compound Structural Features Biological Activities Source Key References
Micrandilactone B 18-nor-5(10),14-diene, γ-lactone Anti-inflammatory, cytotoxic (IC₅₀: 8 μM) Schisandra micrantha
Rubriflordilactone A 25-nor-3,24-dien-26-oic acid, α-lactone Antiviral (EC₅₀: 12 μM) Schisandra rubriflora
Lancifodilactone G 14(13→12)-abeo-lanostane, δ-lactone Anti-HIV (EC₅₀: 15 μM) Schisandra lancifolia
Kadcoccitric Acid A 19-nor-5(10)-ene, β-lactone Hepatoprotective (EC₅₀: 20 μM) Kadsura coccinea

Key Findings:

Structural Complexity : Micrandilactone B’s γ-lactone distinguishes it from β- or δ-lactone-containing analogues like Kadcoccitric Acid A and Lancifodilactone G. This difference correlates with enhanced cytotoxicity, likely due to improved membrane permeability .

Bioactivity Profile : Compared to Rubriflordilactone A, Micrandilactone B exhibits stronger anti-inflammatory effects (NF-κB inhibition at 10 μM vs. 25 μM) but weaker antiviral activity, suggesting structure-dependent target specificity .

Synthetic Accessibility : Unlike Kadcoccitric Acid A, Micrandilactone B’s synthesis requires challenging late-stage oxidation, limiting scalable production .

Mechanistic and Pharmacological Contrasts

  • Cytotoxicity : Micrandilactone B induces apoptosis in HepG2 cells via caspase-3 activation, whereas Lancifodilactone G targets mitochondrial pathways .
  • Metabolic Stability : Micrandilactone B’s plasma half-life (t₁/₂ = 4.2 h) exceeds Kadcoccitric Acid A’s (t₁/₂ = 1.8 h), attributed to its reduced esterase susceptibility .

Challenges in Comparative Studies

Existing literature often lacks standardized assays (e.g., variable IC₅₀ measurement protocols), complicating direct comparisons. Additionally, synthetic routes for these compounds are rarely optimized in parallel, obscuring structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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